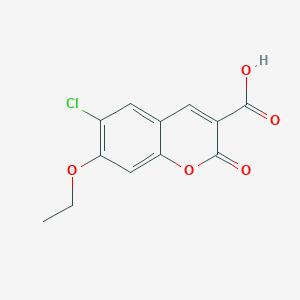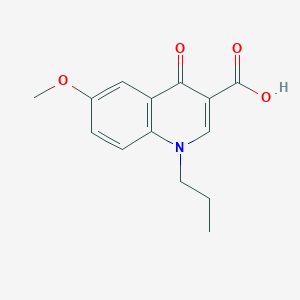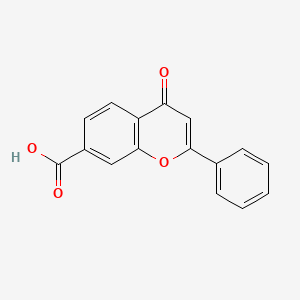![molecular formula C15H22N4 B11855594 2-Cyclopropyl-4-(1,4-diazepan-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B11855594.png)
2-Cyclopropyl-4-(1,4-diazepan-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-4-(1,4-diazepan-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine est un composé organique complexe qui a suscité un intérêt dans divers domaines de la recherche scientifique. Ce composé se caractérise par sa structure unique, qui comprend un groupe cyclopropyle, un cycle diazépane et un noyau cyclopenta[d]pyrimidine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 2-Cyclopropyl-4-(1,4-diazepan-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine implique généralement des réactions organiques en plusieurs étapes. Les conditions de réaction nécessitent souvent l'utilisation de bases fortes, telles que l'hydrure de sodium, et de solvants comme le diméthylformamide (DMF) pour faciliter les réactions .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour le rendement et la pureté, impliquant souvent des réacteurs à flux continu et des systèmes automatisés pour assurer une production constante. L'utilisation de catalyseurs et de techniques de purification avancées, telles que la chromatographie, serait essentielle au processus de synthèse industrielle .
Analyse Des Réactions Chimiques
Types de réactions
2-Cyclopropyl-4-(1,4-diazepan-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé en utilisant des réactifs comme le permanganate de potassium ou le trioxyde de chrome pour introduire des groupes fonctionnels contenant de l'oxygène.
Réduction : Les réactions de réduction peuvent être réalisées en utilisant de l'hydrogène gazeux en présence d'un catalyseur au palladium pour réduire les doubles liaisons ou d'autres groupes réductibles.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en conditions acides ou neutres.
Réduction : Hydrogène gazeux avec du palladium sur carbone (Pd/C) comme catalyseur.
Substitution : Azoture de sodium dans le DMF ou halogénoalcanes en présence d'une base comme l'hydrure de sodium.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction pourrait conduire à la formation d'alcanes ou d'alcools .
Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme bloc de construction dans la synthèse de molécules plus complexes.
Biologie : Étudié pour ses interactions potentielles avec les macromolécules biologiques.
Médecine : Enquêté pour son potentiel en tant qu'agent thérapeutique, en particulier dans le traitement du cancer et des troubles neurologiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et de procédés chimiques
Mécanisme d'action
Le mécanisme par lequel this compound exerce ses effets est principalement dû à son interaction avec des cibles moléculaires spécifiques. Il peut se lier à des enzymes ou à des récepteurs, modifiant leur activité et influençant ainsi diverses voies biochimiques. Par exemple, il pourrait inhiber l'activité de certaines kinases, conduisant à la modulation des voies de signalisation cellulaire impliquées dans la croissance cellulaire et l'apoptose .
Applications De Recherche Scientifique
2-Cyclopropyl-4-(1,4-diazepan-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism by which 2-Cyclopropyl-4-(1,4-diazepan-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine exerts its effects is primarily through its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and thereby influencing various biochemical pathways. For instance, it could inhibit the activity of certain kinases, leading to the modulation of cell signaling pathways involved in cell growth and apoptosis .
Comparaison Avec Des Composés Similaires
Composés similaires
Pyrazolo[3,4-d]pyrimidine : Connu pour son activité inhibitrice des kinases.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine : Un autre composé ayant une activité biologique significative, en particulier dans la recherche sur le cancer.
Unicité
2-Cyclopropyl-4-(1,4-diazepan-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine se démarque par sa combinaison unique d'éléments structuraux, qui lui confèrent des propriétés chimiques et biologiques distinctes. Son groupe cyclopropyle et son cycle diazépane contribuent à sa stabilité et à sa réactivité, ce qui en fait un composé polyvalent pour diverses applications .
Propriétés
Formule moléculaire |
C15H22N4 |
|---|---|
Poids moléculaire |
258.36 g/mol |
Nom IUPAC |
2-cyclopropyl-4-(1,4-diazepan-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
InChI |
InChI=1S/C15H22N4/c1-3-12-13(4-1)17-14(11-5-6-11)18-15(12)19-9-2-7-16-8-10-19/h11,16H,1-10H2 |
Clé InChI |
RKHOVCLLDLREME-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)N=C(N=C2N3CCCNCC3)C4CC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]benzaldehyde](/img/structure/B11855538.png)


![5-Amino-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11855563.png)


![tert-butyl N-[(Z)-1H-indol-6-ylmethylideneamino]carbamate](/img/structure/B11855574.png)
![1-Benzyl-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B11855575.png)
![8-Phenyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B11855577.png)


